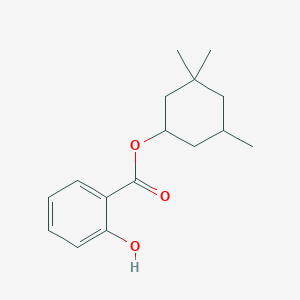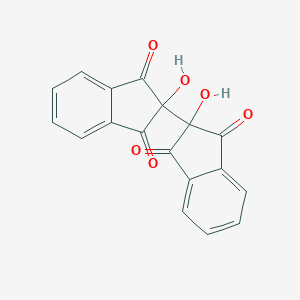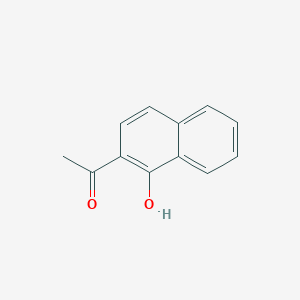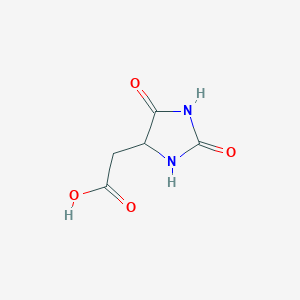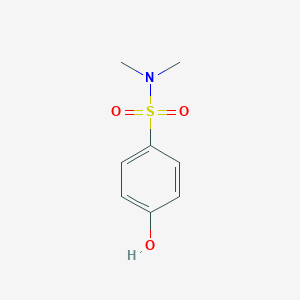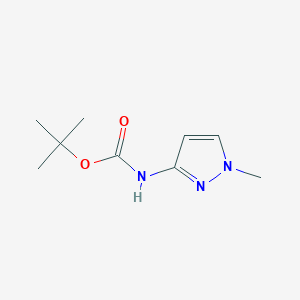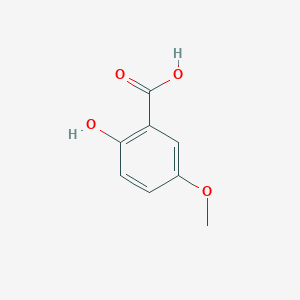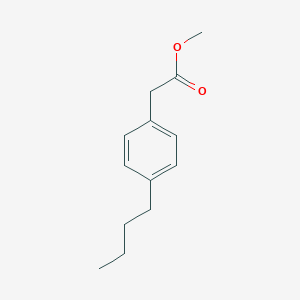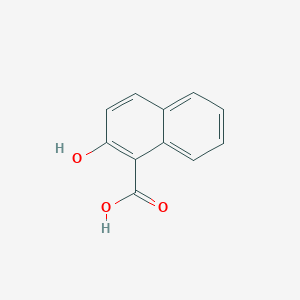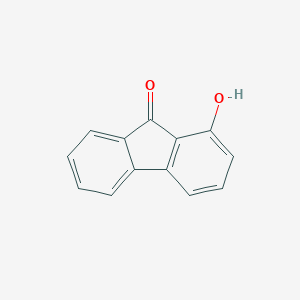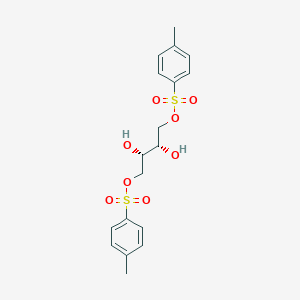
(-)-1 4-二-邻甲苯磺酰-L-赤藓糖醇
描述
(-)-1 4-Di-o-tosyl-L-threitol, abbreviated as DT-L-T, is a chiral compound with a molecular weight of 336.37 g/mol. It is a common intermediate in the synthesis of other compounds and is used in a variety of scientific research applications. DT-L-T is a white crystalline solid, soluble in water and ethanol, and is stable in the presence of moisture and light.
科学研究应用
1. 生物基聚酯和共聚酯
Lavilla 等人 (2014) 研究了使用 2,3-O-亚甲基-L-赤藓糖醇(一种天然存在的酒石酸的衍生物)制备生物基聚酯。他们探讨了其在部分生物基聚对苯二甲酸丁二醇酯 (PBT) 共聚酯中的应用,考察了热稳定性和结晶性质,深入了解了此类化合物在材料科学中的用途 (Lavilla 等人, 2014)。
2. 赤藓糖醇生产的发酵工艺
Chi 等人 (2019) 展示了使用工程菌株酿酒酵母高效生物合成 D-赤藓糖醇(赤藓糖醇的非对映异构体),该工艺以葡萄糖为原料。这项研究突出了微生物发酵在生产赤藓糖醇方面的潜力,该赤藓糖醇可用于食品、制药和医药领域 (Chi 等人, 2019)。
3. 功能化磷杂环氧化物和磷杂环氧化物的合成
Hanaya 等人 (2006) 探讨了由 1,4-二-O-甲磺酰-L-赤藓糖醇合成功能化磷杂环氧化物和磷杂环氧化物,展示了其在制造复杂有机化合物中的应用,这可能对各种化学合成工艺产生影响 (Hanaya 等人, 2006)。
4. 二硫苏糖醇 (DTT) 作为还原剂
Lukesh 等人 (2012) 讨论了使用二硫苏糖醇 (DTT)(L-赤藓糖醇的衍生物)作为还原生物分子中二硫键的标准试剂,突出了其在生物化学和分子生物学中的重要性 (Lukesh 等人, 2012)。
5. 超支化碳水化合物聚合物的合成
Imai 等人 (2004) 研究了 1,4-二氢-L-赤藓糖醇的聚合以生产超支化碳水化合物聚合物。这项研究深入了解了 L-赤藓糖醇衍生物在聚合物科学中的潜在应用 (Imai 等人, 2004)。
安全和危害
属性
IUPAC Name |
[(2S,3S)-2,3-dihydroxy-4-(4-methylphenyl)sulfonyloxybutyl] 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O8S2/c1-13-3-7-15(8-4-13)27(21,22)25-11-17(19)18(20)12-26-28(23,24)16-9-5-14(2)6-10-16/h3-10,17-20H,11-12H2,1-2H3/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQGPMGPNUYCOK-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(COS(=O)(=O)C2=CC=C(C=C2)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]([C@H](COS(=O)(=O)C2=CC=C(C=C2)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-1 4-Di-o-tosyl-L-threitol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of (-)-1,4-Di-O-tosyl-L-threitol in the synthesis of the described dendrimers?
A1: (-)-1,4-Di-O-tosyl-L-threitol serves as the starting point for the chiral element within the dendrimer structure. The synthesis begins with the (2S,3S)-(–)-2,3-O-isopropylidene-1,4-di-O-tosyl-L-threitol, which undergoes a series of reactions to ultimately become the linking unit between the surface groups (4-tert-butylphenoxy) and the branching junctures (phloroglucinol) of the dendrimer [].
Q2: How does the chirality of (-)-1,4-Di-O-tosyl-L-threitol influence the properties of the final dendrimer molecules?
A2: The use of the enantiomerically pure (-)-1,4-Di-O-tosyl-L-threitol ensures that the resulting dendrimers are also chiral and homochiral. This chirality is crucial for the observed optical activity of the dendrimers. The study found that the specific rotations of the dendrimers remained relatively constant regardless of the generation, and the molar rotations were proportional to the number of chiral tartrate units derived from the (-)-1,4-Di-O-tosyl-L-threitol [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




